
6-Chloro-5-(hydroxymethyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(hydroxymethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxymethyl group at the 5th position, and a hydroxyl group at the 2nd position on the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(hydroxymethyl)pyridin-2-ol typically involves the chlorination of 5-(hydroxymethyl)pyridin-2-ol. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(hydroxymethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-5-(carboxymethyl)pyridin-2-ol.
Reduction: Formation of 5-(hydroxymethyl)pyridin-2-ol.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-(hydroxymethyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(hydroxymethyl)pyridin-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)pyridin-2-ol
- 6-Chloro-2-hydroxypyridine
- 6-Chloro-3-hydroxypyridine
Uniqueness
6-Chloro-5-(hydroxymethyl)pyridin-2-ol is unique due to the specific positioning of the chlorine atom and hydroxymethyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H6ClNO2 |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
6-chloro-5-(hydroxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-2,9H,3H2,(H,8,10) |
Clé InChI |
VJMMHIGZXPVQKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




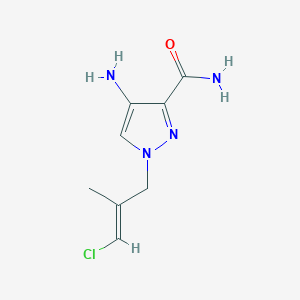
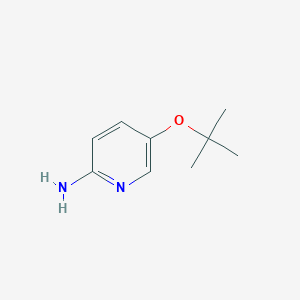
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
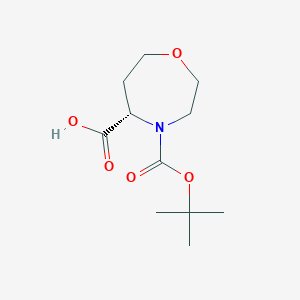
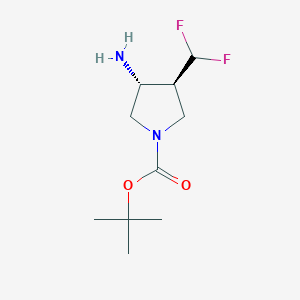
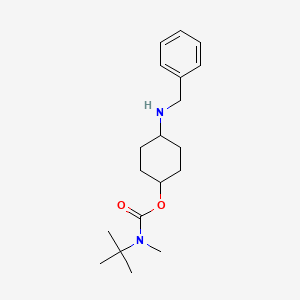
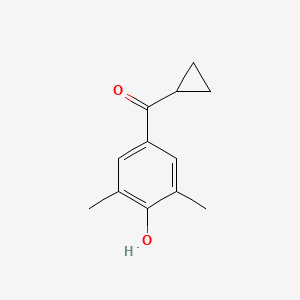
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)



![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)
